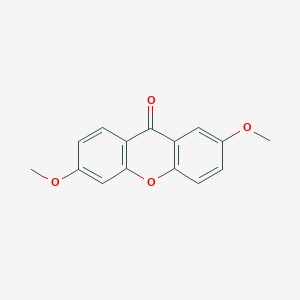

2,6-Dimethoxy-9H-xanthen-9-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

842-51-3 |

|---|---|

Molecular Formula |

C15H12O4 |

Molecular Weight |

256.25 g/mol |

IUPAC Name |

2,6-dimethoxyxanthen-9-one |

InChI |

InChI=1S/C15H12O4/c1-17-9-4-6-13-12(7-9)15(16)11-5-3-10(18-2)8-14(11)19-13/h3-8H,1-2H3 |

InChI Key |

FWQMZKAFJFMSIR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)OC3=C(C2=O)C=CC(=C3)OC |

Origin of Product |

United States |

The 9h Xanthen 9 One Scaffold in Academic Investigations

The 9H-xanthen-9-one, or xanthone (B1684191), scaffold is a dibenzo-γ-pyrone framework with the molecular formula C13H8O2. nih.gov This privileged structure is a focal point in numerous scientific studies due to its versatile nature, which allows for a wide range of substituents at various positions. researchgate.netrsc.orgmdpi.com This structural adaptability gives rise to a vast library of natural and synthetic xanthone derivatives with a wide spectrum of biological activities. nih.govrsc.org

The core xanthene-9-one structure is characterized by its ability to accommodate different substitution patterns, leading to a diverse array of biological responses. nih.gov This has made it a promising and interesting structure for drug development. rsc.org Researchers have extensively investigated the xanthone scaffold for its potential in various therapeutic areas. Studies have revealed that xanthone derivatives exhibit a remarkable range of pharmacological properties, including antimicrobial, antifungal, antiviral, antioxidant, anti-inflammatory, and anticancer activities. nih.govrsc.orgnih.gov

The numbering of the xanthone scaffold is based on biosynthetic pathways in higher plants, with the A-ring (carbons 1–4) being derived from acetate (B1210297) and the B-ring (carbons 5–8) from the shikimic acid pathway. nih.gov This foundational knowledge is crucial for understanding the structure-activity relationships of different xanthone derivatives. The ability of the xanthone core to serve as a pharmacophore or as a substituent group to modulate biological responses highlights its importance in medicinal chemistry. mdpi.com

Significance of Methoxylated Xanthones in Chemical and Biological Research

Strategic Approaches to Xanthen-9-one Core Synthesis

The construction of the tricyclic xanthen-9-one (xanthone) scaffold is the foundational step in the synthesis of its derivatives. Over the years, several robust methods have been established, with the benzophenone-based route being a prominent and versatile strategy. More recently, oxidative methods utilizing potent reagents have offered alternative pathways.

Benzophenone (B1666685) Methodologies for Xanthone Ring Formation

A cornerstone in xanthone synthesis is the cyclization of a benzophenone precursor. This classical and widely adopted method typically involves two key stages: the formation of a 2-hydroxybenzophenone (B104022) intermediate followed by an intramolecular cyclization to yield the xanthone ring system.

The initial step often employs a Friedel-Crafts acylation, a powerful tool for forming carbon-carbon bonds with aromatic rings. rsc.org In this context, a substituted benzoic acid or its corresponding acyl chloride is reacted with a phenolic compound in the presence of a Lewis acid catalyst. For the synthesis of polyoxygenated xanthones, this involves the reaction of a methoxy-substituted benzoyl chloride with a suitable phenol (B47542) derivative. orgsyn.org The subsequent and crucial step is the ring closure of the resulting 2-hydroxy-2'-methoxybenzophenone. This transformation is typically achieved through a base-catalyzed intramolecular nucleophilic aromatic substitution, where the hydroxyl group attacks the second aromatic ring, leading to the elimination of methanol (B129727) and the formation of the dibenzo-γ-pyrone core. wits.ac.za Alternatively, the cyclodehydration of 2,2'-dihydroxybenzophenones is another popular variation of this method. researchgate.net This dehydrative cyclization can be accomplished under thermal conditions or with acid catalysis. For instance, 3,6-dihydroxy-9H-xanthen-9-one can be prepared in quantitative yield through the dehydrative cyclization of commercially available 2,2′,4,4′-tetrahydroxybenzophenone. researchgate.net

Cerium Ammonium (B1175870) Nitrate (B79036) (CAN)-Mediated Oxidative Cyclization in Xanthone Synthesis

Cerium (IV) ammonium nitrate (CAN) is a powerful one-electron oxidizing agent that has found application in various organic transformations. mdpi.com Its utility has been extended to the synthesis of xanthones, where it facilitates the key ring-closure step through an oxidative mechanism. This approach provides an alternative to the more traditional base-catalyzed or thermal cyclizations.

Research has demonstrated that CAN can be effectively used to execute the intramolecular cyclization of suitably substituted 2-hydroxybenzophenone precursors to form the xanthone nucleus. wits.ac.za In a specific example, the synthesis of 2,3-dimethoxy-9H-xanthen-9-one was achieved via the CAN-mediated oxidation of a hydroxyphenyl(2,4,5-trimethoxyphenyl)methanone intermediate. This ring closure proceeded in a remarkable 91% yield, highlighting the efficiency of this method. wits.ac.za The mechanism is believed to involve the oxidation of the phenol moiety to generate a radical cation, which then undergoes an intramolecular cyclization, followed by further oxidation and rearrangement to afford the final xanthone product. This methodology has also been successfully applied to the synthesis of more complex dione (B5365651) compounds related to the xanthone family. wits.ac.za

Regioselective Introduction of Methoxy Substituents in Xanthone Derivatives

The precise placement of methoxy groups on the xanthone scaffold is critical as it significantly influences the biological and chemical properties of the resulting molecule. The synthesis of specific dimethoxylated isomers requires careful selection of starting materials and reaction conditions to control the regiochemical outcome.

Synthesis of Dimethoxylated Xanthones (e.g., 2,3-dimethoxy-, 3,4-dimethoxy-, 3,6-dimethoxy-xanthones)

The synthesis of various dimethoxylated xanthones serves as a testament to the control that can be exerted in these synthetic schemes. The substitution pattern on the final xanthone is predetermined by the arrangement of functional groups on the benzophenone precursors.

For example, 2,3-dimethoxyxanthone can be synthesized from a 2-hydroxy-2',4',5'-trimethoxybenzophenone intermediate. The cyclization of this precursor, typically using aqueous alkali hydroxides, proceeds in nearly quantitative yield. wits.ac.za The synthesis of 3,4-dimethoxy-1-methyl-9H-xanthen-9-one demonstrates a similar reliance on precursor structure, built up from appropriately substituted benzene (B151609) derivatives. researchgate.net The synthesis of 3,6-dimethoxyxanthone can be approached by first preparing 3,6-dihydroxyxanthone via the cyclization of 2,2',4,4'-tetrahydroxybenzophenone, followed by a simple etherification reaction to install the two methoxy groups. researchgate.net An alternative precursor for this substitution pattern is 3,6-dichloro-9H-xanthen-9-one, where the chloro groups can be substituted by methoxy groups. researchgate.net These examples underscore the principle that the final methoxy substitution pattern is a direct consequence of the initial building blocks used in the benzophenone synthesis.

Table 1: Synthesis of Selected Dimethoxylated Xanthones

| Target Compound | Precursor Type | Synthetic Method | Reference(s) |

|---|---|---|---|

| 2,3-Dimethoxyxanthone | 2-Hydroxy-2',4',5'-trimethoxybenzophenone | Base-catalyzed cyclization | wits.ac.za |

| 3,4-Dimethoxy-1-methylxanthone | Substituted benzophenone | Multistep synthesis involving cyclization | researchgate.net |

| 3,6-Dimethoxyxanthone | 3,6-Dihydroxyxanthone or 3,6-Dichloroxanthone | Etherification or Nucleophilic substitution | researchgate.net |

Approaches to 2,6-Dimethoxy-9H-xanthen-9-one Synthesis

While specific, detailed synthetic procedures for this compound are not extensively documented in readily available literature, its synthesis can be logically approached using established methodologies for xanthone construction. The primary challenge lies in the regioselective formation of the diaryl ether linkage or the benzophenone intermediate.

One plausible route is an adaptation of the Ullmann condensation . wikipedia.orgorganic-chemistry.org This copper-catalyzed reaction would involve the coupling of 3-methoxyphenol (B1666288) with an appropriately activated 2-halobenzoic acid derivative, such as 2-chloro-5-methoxybenzoic acid. The resulting 2-aryloxybenzoic acid intermediate would then be cyclized under acidic conditions (e.g., using polyphosphoric acid or Eaton's reagent) to yield the target 2,6-dimethoxyxanthone.

Another viable strategy is the benzophenone method . This would require a Friedel-Crafts acylation between 1,3-dimethoxybenzene (B93181) and 2-hydroxy-5-methoxybenzoyl chloride (or a protected version thereof). rsc.orgnih.gov The resulting 2,2'-dihydroxy-5,5'-dimethoxybenzophenone could then undergo a dehydrative cyclization to furnish the desired product. The success of this route is contingent on controlling the regioselectivity of the initial acylation step.

Derivatization Strategies for Enhancing Molecular Diversity around the this compound Scaffold

Once the this compound core is synthesized, its structure can be further modified to create a library of analogues for various applications. These derivatization strategies aim to introduce a wide range of functional groups at different positions on the xanthone scaffold, thereby tuning its properties.

A common strategy involves electrophilic aromatic substitution , such as halogenation. Introducing bromine or chlorine atoms onto the xanthone ring provides synthetic handles for further transformations. For instance, these halogenated derivatives can undergo palladium-catalyzed cross-coupling reactions , like the Suzuki coupling, to introduce new aryl or alkyl groups.

Another powerful technique is the introduction of nitrogen-containing substituents. This can be achieved through various methods, including the reductive amination of an aldehyde-functionalized xanthone with a range of primary or secondary amines. nih.gov Direct amination reactions can also be employed. For example, a series of 2-substituted xanthone derivatives bearing morpholine (B109124) and other amine moieties have been successfully synthesized, demonstrating the feasibility of introducing diverse amino groups onto the xanthone framework. nih.gov These derivatizations are crucial for exploring the structure-activity relationships of this class of compounds.

Table 2: Selected Derivatization Strategies for the Xanthone Scaffold

| Reaction Type | Reagents/Conditions | Functional Group Introduced | Purpose | Reference(s) |

|---|---|---|---|---|

| Halogenation | Thionyl chloride (SOCl₂) or N-Bromosuccinimide (NBS) | Chloro (-Cl) or Bromo (-Br) | Provides handle for cross-coupling | researchgate.net |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl groups | C-C bond formation, structural complexity | N/A |

| Amination | Amines (e.g., morpholine), K₂CO₃, Toluene | Aminoalkyl/morpholine moieties | Introduce nitrogen heterocycles | nih.gov |

| Reductive Amination | Aldehyde-xanthone, Amine, Reducing agent | Substituted aminomethyl groups | Diversity in amine substituents | nih.gov |

Comprehensive Spectroscopic and Crystallographic Characterization of 2,6 Dimethoxy 9h Xanthen 9 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through a combination of one-dimensional and two-dimensional experiments, a complete structural map of 2,6-Dimethoxy-9H-xanthen-9-one can be assembled.

One-dimensional NMR provides fundamental information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

¹H NMR: The proton NMR spectrum for this compound is expected to be symmetrical. It would feature distinct signals for the aromatic protons and the methoxy (B1213986) groups. The two methoxy groups (-OCH₃) at positions 2 and 6 would appear as a sharp singlet, integrating to six protons, likely in the chemical shift range of δ 3.8-4.0 ppm. The aromatic region would show signals corresponding to the six protons on the xanthone (B1684191) core. Due to the substitution pattern, specific splitting patterns (doublets, doublets of doublets) would arise from proton-proton coupling.

¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon atoms. For the symmetric this compound, 8 distinct signals would be expected out of the 15 total carbons. Key signals would include the carbonyl carbon (C-9) at a downfield chemical shift (typically δ > 175 ppm), the aromatic carbons directly attached to oxygen (C-2, C-6, C-4a, C-5a), other aromatic carbons, and the methoxy carbons (typically δ 55-60 ppm).

Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted values based on the structure. Actual experimental values may vary based on solvent and other conditions.

Interactive Data Table: Predicted NMR Shifts| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C-1, C-8 | ~ δ 7.5-7.7 (d) | ~ δ 115-120 |

| C-2, C-6 | - | ~ δ 155-160 |

| C-3, C-7 | ~ δ 6.9-7.1 (dd) | ~ δ 105-110 |

| C-4, C-5 | ~ δ 8.0-8.2 (d) | ~ δ 122-127 |

| C-4a, C-9a | - | ~ δ 120-125 |

| C-8a, C-10a | - | ~ δ 150-155 |

| C-9 | - | ~ δ 175-180 |

Two-dimensional NMR experiments are crucial for establishing connectivity between atoms, confirming the substitution pattern.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. hkbu.edu.hk For this compound, COSY would show correlations between adjacent aromatic protons, for instance, between H-3 and H-4, and between H-7 and H-8, confirming their positions on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms they are directly bonded to. researchgate.net This allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum. For example, the singlet at ~δ 3.9 ppm in the ¹H spectrum would correlate with the carbon signal at ~δ 55-60 ppm in the ¹³C spectrum, confirming it as the methoxy group.

Interactive Data Table: Key Expected 2D NMR Correlations

| Experiment | Correlating Nuclei | Expected Key Correlations | Purpose |

|---|---|---|---|

| COSY | ¹H - ¹H | H-3 with H-4; H-7 with H-8 | Confirms adjacent protons |

| HSQC | ¹H - ¹³C (1-bond) | Aromatic protons with their attached carbons; Methoxy protons with methoxy carbons | Assigns protonated carbons |

| HMBC | ¹H - ¹³C (2-3 bonds) | Methoxy protons to C-2/C-6; H-4/H-5 to C-9 (carbonyl) | Confirms substituent placement and links molecular fragments |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural clues through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass. The molecular formula for this compound is C₁₅H₁₂O₄. HRMS would be used to confirm its monoisotopic mass with high precision (typically to four or more decimal places), which serves as definitive proof of the elemental composition.

Calculated Molecular Mass for C₁₅H₁₂O₄

Molecular Weight: 256.25 g/mol

Exact Monoisotopic Mass: 256.0736 Da

An experimental HRMS value matching the calculated exact mass would confirm the molecular formula.

Electrospray Ionization (ESI) is a soft ionization technique that typically generates intact molecular ions, making it ideal for determining molecular weight. In ESI-MS, this compound would be expected to be detected primarily as a protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 257.08. Adducts with sodium, [M+Na]⁺, at m/z ~279.06, may also be observed. Further fragmentation analysis (MS/MS) could reveal characteristic losses, such as the loss of a methyl radical (•CH₃) or carbon monoxide (CO), which are common fragmentation pathways for xanthone structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The resulting spectrum provides information about the electronic structure and extent of conjugation in the molecule.

The xanthone core is a highly conjugated system, which leads to strong UV absorption. The spectrum of this compound is expected to show characteristic absorption bands resulting from π → π* and n → π* electronic transitions. nist.govspectrabase.com The π → π* transitions, involving the extensive system of double bonds in the aromatic rings, typically result in intense absorption bands. The n → π* transition, involving the non-bonding electrons on the carbonyl and ether oxygens, is generally weaker. For the closely related isomer, 3,6-Dimethoxy-9H-xanthen-9-one, absorption maxima (λmax) are observed at 241 nm and 307 nm. t3db.ca It is anticipated that this compound would exhibit a similar UV-Vis profile, with characteristic absorption bands in the 230-350 nm range, reflecting its conjugated electronic system.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a potent, non-destructive analytical technique used to identify the functional groups present in a molecule. The method relies on the principle that molecular bonds and functional groups vibrate at specific, characteristic frequencies. When infrared radiation is passed through a sample of this compound, the molecule absorbs energy at frequencies corresponding to these vibrations, resulting in a unique IR spectrum.

The key functional groups present in this compound are an aromatic ketone (C=O), ether linkages (C-O-C), and aromatic C-H bonds. The positions of the absorption bands in the IR spectrum provide a molecular fingerprint, confirming the presence of these groups.

Key IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~1650 | Strong | C=O Stretch | Aromatic Ketone |

| ~1600, ~1480 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | Asymmetric C-O-C Stretch | Aryl Ether |

| ~1050 | Strong | Symmetric C-O-C Stretch | Aryl Ether |

| ~3050 | Medium-Weak | C-H Stretch | Aromatic |

| ~2950, ~2850 | Medium-Weak | C-H Stretch | Methoxy (-OCH₃) |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the physical state of the compound.

The strong absorption band observed around 1650 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the ketone group within the xanthone core. The presence of aromatic rings is confirmed by the C=C stretching vibrations typically appearing in the 1600-1480 cm⁻¹ region. The prominent bands around 1250 cm⁻¹ and 1050 cm⁻¹ are attributed to the asymmetric and symmetric stretching of the C-O-C ether linkages of the two methoxy groups. Aromatic C-H stretching vibrations are expected to appear as weaker bands above 3000 cm⁻¹, while the C-H stretching of the methyl groups in the methoxy substituents are typically found just below 3000 cm⁻¹.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Despite extensive searches of the available scientific literature and crystallographic databases, specific single-crystal X-ray diffraction data for this compound has not been publicly reported. Therefore, a detailed table of crystallographic parameters for this specific compound cannot be provided at this time.

For comparative purposes, the crystal structures of several other substituted xanthone derivatives have been determined and reported. For instance, the crystal structure of 1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one reveals a monoclinic crystal system with a P2₁/c space group. researchgate.net Such studies on related compounds show that the xanthone core is typically planar. In the absence of experimental data for this compound, theoretical modeling and computational chemistry could be employed to predict its solid-state structure.

Advanced Computational and Theoretical Studies of 2,6 Dimethoxy 9h Xanthen 9 One

Density Functional Theory (DFT) Calculations for Molecular Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to predict the electronic structure and properties of molecules.

Geometric Optimization and Conformational Analysis

A crucial first step in any computational analysis is determining the most stable three-dimensional structure of the molecule. This process, known as geometric optimization, involves calculating the electronic energy at various atomic arrangements to find the lowest energy conformation. For 2,6-Dimethoxy-9H-xanthen-9-one, this would reveal precise bond lengths, bond angles, and dihedral angles, confirming the planarity of the central xanthenone core and the preferred orientation of the two methoxy (B1213986) groups.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, this analysis would pinpoint the electron-rich and electron-poor regions, with the HOMO likely localized on the electron-donating methoxy groups and parts of the aromatic rings, and the LUMO centered on the electron-withdrawing carbonyl group of the xanthenone core.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Transitions, IR Vibrational Modes)

DFT calculations can predict various spectroscopic properties. Time-dependent DFT (TD-DFT) can forecast the electronic transitions that correspond to UV-Vis absorption maxima (λmax). Calculations can also predict the vibrational frequencies of bonds, which correspond to peaks in an Infrared (IR) spectrum, and the magnetic shielding of atoms, which can be correlated to Nuclear Magnetic Resonance (NMR) chemical shifts. Such in silico data is invaluable for interpreting experimental spectra and confirming molecular structure.

Reactivity Descriptors and Electrophilicity Index Determination

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated. These include electronegativity (χ), chemical hardness (η), and softness (S). These descriptors provide a quantitative measure of the molecule's reactivity. The electrophilicity index (ω), another key descriptor, quantifies the energy stabilization of a molecule when it accepts electrons from its environment, indicating its propensity to act as an electrophile.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. This method is fundamental in drug discovery for identifying potential therapeutic targets and understanding mechanisms of action.

Binding Pose Prediction and Interaction Analysis

In a molecular docking study, the ligand is placed into the binding site of a target protein, and various conformations and orientations are sampled to find the most stable binding pose, which is ranked by a scoring function. The analysis of the best-ranked pose reveals crucial information about the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the protein's active site. While numerous docking studies have been performed on other xanthones against various enzymes and receptors, specific studies detailing the binding poses and interactions of this compound are not currently available in the reviewed literature.

Computational Assessment of Binding Affinities

Information regarding the computational assessment of binding affinities for this compound is not available in the reviewed scientific literature. Molecular docking studies, which would provide data on binding energies and dissociation constants against specific biological targets, have not been published for this specific compound.

Molecular Dynamics Simulations for Conformational Landscape and Stability

There are no available studies in the scientific literature that focus on the molecular dynamics simulations of this compound. Such studies would be necessary to understand its conformational landscape, stability over time, and interaction dynamics with potential biological partners, typically analyzed through metrics like Root Mean Square Deviation (RMSD).

Structure Activity Relationship Sar and Mechanistic Investigations of 2,6 Dimethoxy 9h Xanthen 9 One Derivatives

Influence of Methoxy (B1213986) Group Regiochemistry on Biological Activity Profiles

The specific positioning of methoxy groups on the xanthone (B1684191) skeleton—known as regiochemistry—plays a pivotal role in defining the biological and pharmacological profiles of these compounds. While direct comparative studies focusing exclusively on the 2,6-dimethoxy isomer versus other dimethoxy counterparts are limited, the broader xanthone literature establishes that even minor changes in the substitution pattern can lead to significant shifts in activity.

The anticancer activity of xanthones, for instance, is highly dependent on the arrangement of attached functional groups. The presence and location of methoxy and hydroxyl groups can influence mechanisms such as cell cycle arrest and apoptosis induction. Studies on various prenylated xanthones have shown that differences in the number and position of hydroxyl and methoxy groups correlate with their anti-proliferative efficacy in cancer cell lines. For example, in a study of four structurally similar prenylated xanthones, the variation in hydroxyl and methoxy groups led to different effects on cell cycle progression, with some inducing G1 arrest and others S arrest.

This principle underscores that the 2,6-dimethoxy arrangement provides a specific electronic and steric configuration that dictates how the molecule interacts with biological targets. Altering this arrangement, for example to a 1,7-dimethoxy or a 3,4-dimethoxy pattern, would change the molecule's shape, polarity, and hydrogen-bonding capacity, thereby modifying its interaction with enzymes, receptors, or nucleic acids and ultimately altering its bioactivity.

Impact of Peripheral Substitutions on the 2,6-Dimethoxy-9H-xanthen-9-one Scaffold on Bioactivity

Modifying the this compound core with additional peripheral substituents is a key strategy for optimizing biological activity. Research has shown that introducing various functional groups can enhance or modulate the therapeutic potential of the parent scaffold.

A notable example is the synthesis of chlorinated xanthones. The introduction of a chlorine atom at the C-3 position of a dimethoxy-methyl-xanthone scaffold resulted in a compound with promising antibacterial activity against Enterococcus faecalis and Staphylococcus aureus. This suggests that halogenation is a viable approach to enhance the antimicrobial properties of the dimethoxyxanthone core.

Furthermore, appendage diversity has been explored by performing transformations on dimethoxy-methyl-xanthone precursors. The synthesis of 1-(dibromomethyl)-3,4-dimethoxy-9H-xanthen-9-one and 1-(dibromomethyl)-3,4,6-trimethoxy-9H-xanthen-9-one yielded derivatives with broad-spectrum antibacterial activity against all tested bacterial strains, including multidrug-resistant ones nih.gov. Another derivative, 3,4-dihydroxy-1-methyl-9H-xanthen-9-one, demonstrated potent antifungal effects against dermatophyte clinical strains nih.gov. These findings highlight that the addition of diverse chemical moieties, such as halogens or hydroxyl groups, to a methoxylated xanthone backbone can significantly influence the type and potency of its biological action.

The following table summarizes the impact of specific substitutions on the bioactivity of dimethoxyxanthone scaffolds.

| Parent Scaffold | Substitution | Resulting Compound | Observed Bioactivity |

| Dimethoxy-methyl-xanthone | Chlorination at C-3 | 3-chloro-4,6-dimethoxy-1-methyl-9H-xanthen-9-one | Antibacterial |

| 3,4-dimethoxy-1-methyl-9H-xanthen-9-one | Bromination of methyl group | 1-(dibromomethyl)-3,4-dimethoxy-9H-xanthen-9-one | Antibacterial nih.gov |

| 3,4,6-trimethoxy-1-methyl-9H-xanthen-9-one | Bromination of methyl group | 1-(dibromomethyl)-3,4,6-trimethoxy-9H-xanthen-9-one | Antibacterial nih.gov |

| 3,4-dimethoxy-1-methyl-9H-xanthen-9-one | O-demethylation | 3,4-dihydroxy-1-methyl-9H-xanthen-9-one | Antifungal nih.gov |

Computational Approaches in SAR Elucidation (e.g., Matched Molecular Pairs Analysis)

Computational methods are increasingly employed to understand and predict the structure-activity relationships of xanthone derivatives, providing insights that guide the synthesis of more potent and selective compounds. Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking are valuable tools in this endeavor.

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For xanthone derivatives, QSAR analyses have successfully identified key molecular descriptors that contribute to their cytotoxic effects against cancer cells. One study found that the net atomic charge at positions C1, C2, and C3, along with the dipole moment and lipophilicity (logP), were significant predictors of anticancer activity nih.govnih.gov. This information allows for the in silico design of new xanthone compounds with potentially improved efficacy nih.gov.

Molecular docking is another powerful computational technique that predicts the preferred orientation of a molecule when bound to a specific target, such as an enzyme or receptor. This method has been used to explore the mechanisms of action for xanthone derivatives. For example, docking studies have shown how certain xanthones can bind to the active sites of cancer-related proteins like telomerase, COX-2, and cyclin-dependent kinase-2 (CDK2), suggesting these as potential targets for their cytotoxic effects nih.govcumbria.ac.uk.

While not explicitly documented for this compound, Matched Molecular Pairs Analysis (MMPA) is a computational technique that systematically analyzes the effects of small, defined structural changes on a compound's properties mdpi.com. It compares pairs of molecules that differ only by a single, minor chemical transformation, allowing for the precise interpretation of how that change affects biological activity mdpi.com. This approach could be readily applied to a library of this compound derivatives to identify specific substitutions that consistently enhance desired activities, thereby accelerating the drug discovery process.

Mechanistic Insights into Biological Activities

The anticancer properties of xanthone derivatives stem from their ability to modulate multiple molecular pathways involved in cancer cell proliferation, survival, and metastasis.

MDM2-p53 Interaction and TAp73 Activation: The p53 tumor suppressor protein is a critical regulator of cell growth, and its function is often inhibited in cancer cells by the murine double minute 2 (MDM2) protein mdpi.commdpi.com. Small molecules that block the MDM2-p53 interaction can reactivate p53's tumor-suppressing function mdpi.com. A xanthone derivative, 1-carbaldehyde-3,4-dimethoxyxanthone (LEM2), has been identified as an activator of TAp73, a p53 family member nih.gov. LEM2 was found to release TAp73 from its interaction with both MDM2 and mutant p53, thereby enhancing TAp73's transcriptional activity, which leads to cell cycle arrest and apoptosis in tumor cells lacking functional p53 nih.gov.

Caspase Activation: A common mechanism for the anticancer activity of xanthones is the induction of apoptosis (programmed cell death) through the activation of caspases, which are key enzymes in the apoptotic pathway.

DNA Intercalation: Due to their planar aromatic structure, some xanthone derivatives can act as DNA intercalating agents medcraveonline.comnih.govnih.gov. By inserting themselves between the base pairs of the DNA double helix, these molecules can disrupt DNA replication and transcription, ultimately inhibiting the growth of rapidly dividing cancer cells medcraveonline.com.

Kinase/Aromatase/Topoisomerase Inhibition:

Kinase Inhibition: Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer mdpi.com. Xanthone derivatives have been investigated as potential kinase inhibitors, targeting pathways involved in cell proliferation and survival mdpi.com.

Aromatase Inhibition: Aromatase is an enzyme essential for estrogen biosynthesis, and its inhibition is a key strategy in treating hormone-receptor-positive breast cancer nih.gov. Certain xanthones have been identified as aromatase inhibitors, blocking estrogen production and thereby suppressing the growth of estrogen-dependent cancer cells.

Topoisomerase Inhibition: Topoisomerases are enzymes that manage the topology of DNA and are vital for DNA replication. Some xanthone derivatives function as topoisomerase inhibitors frontiersin.orgnih.gov. By blocking these enzymes, they can induce DNA damage and trigger cell death in cancer cells frontiersin.org. For example, certain synthetic benzoxanthone derivatives have shown dual inhibitory activities against both topoisomerase I and II nih.gov.

Xanthone derivatives exhibit antimicrobial activity through various mechanisms that interfere with bacterial survival and virulence.

Efflux Pump Inhibition: A significant mechanism of bacterial drug resistance is the action of efflux pumps, which actively transport antibiotics out of the bacterial cell nih.govnih.gov. Certain phytochemicals, including xanthones, are being investigated as efflux pump inhibitors (EPIs) nih.gov. By blocking these pumps, EPIs can increase the intracellular concentration of antibiotics, potentially restoring the efficacy of drugs to which a bacterium had become resistant nih.gov.

Biofilm Formation: Bacteria can form biofilms, which are communities of microorganisms encased in a protective matrix, making them highly resistant to antibiotics and host immune responses nih.gov. Some xanthone derivatives have been shown to inhibit the formation of these biofilms. For instance, 3,4-dihydroxy-1-methyl-9H-xanthen-9-one demonstrated a potent inhibitory effect on the formation of germ tubes and biofilms by Candida albicans nih.gov.

Quorum Sensing: Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, often regulating virulence factor production and biofilm formation nih.govnih.gov. Interfering with QS is a promising anti-virulence strategy that does not directly kill bacteria, potentially reducing the pressure for resistance development nih.gov. Several xanthones isolated from natural sources have demonstrated significant anti-quorum sensing activity, inhibiting the production of virulence factors like violacein in Chromobacterium violaceum and suppressing bacterial motility without affecting bacterial growth nih.govcumbria.ac.uk.

Xanthones are recognized for their potent antioxidant properties, which are attributed to their ability to neutralize harmful reactive species and to modulate cellular antioxidant defense systems.

Nrf2 Pathway Modulation: The nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes medcraveonline.comnih.gov. This is a key pathway for cellular defense against oxidative stress nih.gov. Several natural xanthones, such as mangiferin, α-mangostin, and γ-mangostin, have been shown to modulate the Nrf2/Antioxidant Response Element (ARE) signaling pathway nih.gov. By activating the Nrf2 pathway, these compounds can enhance the cell's endogenous antioxidant capacity medcraveonline.com. For example, demethylcalabaxanthone was found to exert an indirect antioxidant effect by increasing the translocation of Nrf2 medcraveonline.com.

Reactive Oxygen Species (ROS) Scavenging: Xanthones, particularly those with hydroxyl substitutions, are effective scavengers of reactive oxygen species (ROS) such as the superoxide radical, hydrogen peroxide, and peroxyl radicals nih.govfrontiersin.org. The ability of these compounds to donate a hydrogen atom from a hydroxyl group allows them to neutralize free radicals, thereby preventing oxidative damage to cellular components like lipids, proteins, and DNA nih.gov.

Reactive Nitrogen Species (RNS) Scavenging: In addition to scavenging ROS, hydroxylated xanthones have also demonstrated the ability to scavenge reactive nitrogen species (RNS), including nitric oxide (•NO) and the highly reactive peroxynitrite anion (ONOO−) nih.govfrontiersin.org. This activity is significant as RNS are implicated in various inflammatory and degenerative diseases frontiersin.org.

Enzyme Inhibition Kinetics and Mechanisms (e.g., Acetylcholinesterase, α-Glucosidase, Aromatase)

The therapeutic potential of this compound and its derivatives is often linked to their ability to modulate the activity of specific enzymes. Understanding the kinetics and mechanisms of this inhibition is crucial for elucidating their structure-activity relationships and optimizing their design as targeted therapeutic agents. Kinetic studies reveal the nature of the interaction between the inhibitor and the enzyme, distinguishing between different modes of inhibition such as competitive, non-competitive, uncompetitive, or mixed-type. This section explores the inhibitory kinetics and mechanisms of xanthone derivatives against three key enzymes: acetylcholinesterase, α-glucosidase, and aromatase.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine and terminating synaptic transmission. journalejmp.com Inhibition of AChE is a primary therapeutic strategy for managing conditions characterized by a cholinergic deficit, such as Alzheimer's disease. journalejmp.com

Derivatives of the xanthone scaffold have demonstrated significant AChE inhibitory activity. A study on a series of 3-O-substituted xanthones identified several compounds with potent inhibitory effects. nih.gov For instance, compounds 3-(4-phenylbutoxy)-9H-xanthen-9-one and ethyl 2-((9-oxo-9H-xanthen-3-yl)oxy)acetate exhibited IC50 values of 1.01 µM and 1.28 µM, respectively. nih.gov

Enzyme kinetic studies performed using Lineweaver-Burk plots revealed that these xanthone derivatives act as mixed-type inhibitors of AChE. nih.govnih.gov A mixed inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Michaelis constant (Km) and the maximum velocity (Vmax) of the reaction. This suggests that these compounds likely bind to a site on the acetylcholinesterase enzyme that is distinct from the active site where acetylcholine binds, but the binding of the inhibitor still influences the binding of the substrate, and vice versa. nih.gov

| Compound | IC50 (µM) | Inhibition Type |

|---|---|---|

| 3-(4-phenylbutoxy)-9H-xanthen-9-one | 1.01 | Mixed |

| ethyl 2-((9-oxo-9H-xanthen-3-yl)oxy)acetate | 1.28 | Mixed |

α-Glucosidase Inhibition

α-Glucosidase is a key intestinal enzyme that breaks down complex carbohydrates into absorbable monosaccharides like glucose. researchgate.net Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels, which is a valuable therapeutic approach for managing type 2 diabetes. researchgate.netnih.gov

Xanthone derivatives have been identified as potent inhibitors of α-glucosidase. For example, the xanthone sydowinin B , isolated from the fungus Malbranchea dendritica, showed inhibitory activity against yeast α-glucosidase. nih.gov Kinetic analyses are crucial for understanding how these compounds interact with the enzyme. Different derivatives can exhibit various inhibition mechanisms.

Studies on compounds with similar core structures have revealed diverse kinetic profiles:

Non-competitive inhibition : In this mode, the inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, affecting its catalytic efficiency but not substrate binding. The Vmax is decreased while the Km remains unchanged. One study of a potent α-glucosidase inhibitor, compound 8h , identified it as a non-competitive inhibitor with a Ki value of 38.2 µM. researchgate.net

Mixed-type inhibition : As seen with AChE, mixed inhibitors can bind to both the free enzyme and the enzyme-substrate complex. This results in changes to both Km and Vmax. The xanthone derivative gymnoascolide A was found to be a mixed-type inhibitor of α-glucosidase. nih.gov

Uncompetitive inhibition : This occurs when the inhibitor binds only to the enzyme-substrate complex. This type of inhibition is more effective at high substrate concentrations. Kinetic studies of certain oxadiazole derivatives, which are also heterocyclic compounds, have demonstrated an uncompetitive mode of inhibition against α-glucosidase. semanticscholar.org

The specific mechanism of inhibition by a this compound derivative would depend on its unique substitution pattern, which dictates its binding affinity and interaction with allosteric or active sites on the α-glucosidase enzyme.

| Compound Class/Name | IC50 (µM) | Inhibition Type | Ki (µM) |

|---|---|---|---|

| Thioquinoline derivative (8h) | 38.2 ± 0.3 | Non-competitive | 38.2 |

| Gymnoascolide A (Xanthone derivative) | 556 ± 9 | Mixed | 743.3 |

| Oxadiazole derivative (comp. 25) | 3.23 ± 0.8 | Uncompetitive | N/A |

Aromatase Inhibition

Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis, converting androgens into estrogens. nih.gov Inhibiting aromatase is a cornerstone therapy for hormone-receptor-positive breast cancer in postmenopausal women. nih.gov The xanthone structure is related to that of flavonoids, some of which are known aromatase inhibitors.

Research into α-naphthoflavone derivatives, which share a similar three-ring system with xanthones, provides insight into potential inhibition mechanisms. Studies have shown that these compounds can be potent competitive inhibitors of aromatase. researchgate.net

Competitive inhibition : In this mechanism, the inhibitor directly competes with the natural substrate (e.g., androstenedione) for binding to the enzyme's active site. A competitive inhibitor increases the apparent Km of the enzyme but does not change the Vmax.

For example, 9-hydroxy-α-naphthoflavone was identified as a powerful competitive inhibitor of human placental aromatase, with an inhibitory constant (Ki) of 5 nM. researchgate.net This indicates a very high affinity for the enzyme, even greater than that of the natural substrates. researchgate.net The binding of this inhibitor is dependent on key structural features, such as the keto group and the size and position of its aromatic rings, which allow it to fit effectively into the steroid-binding site of the enzyme. researchgate.net This suggests that xanthone derivatives, including those of this compound, could potentially be designed to act as competitive inhibitors of aromatase by mimicking the structure of the natural androgen substrate.

| Compound | IC50 (nM) | Inhibition Type | Ki (nM) |

|---|---|---|---|

| 9-hydroxy-α-naphthoflavone | 20 | Competitive | 5 |

Research Methodologies for Biological Evaluation of 2,6 Dimethoxy 9h Xanthen 9 One and Analogues

In Vitro Cell-Based Assays for Biological Activity Profiling

In vitro assays are fundamental in the preliminary screening and detailed mechanistic investigation of xanthone (B1684191) derivatives. These controlled laboratory experiments utilize cultured cells to assess the biological effects of a compound, providing a foundational understanding of its activity at a cellular level.

Mammalian cell lines are indispensable tools for profiling the bioactivity of xanthone compounds against human diseases, particularly cancer, and for studying their influence on various cell types involved in the skin's microenvironment.

The human colon adenocarcinoma cell line, HCT116, is a standard model for evaluating the cytotoxic and apoptotic effects of potential anticancer agents. nih.gov Studies on analogous compounds, for instance, assess cytotoxicity by determining the IC50 value and investigate the molecular mechanisms of cell death, such as the activation of apoptosis pathways and cell cycle arrest at specific phases like G2/M. nih.gov Although 3,6-Dimethoxy-9H-xanthen-9-one itself is often used as a synthetic intermediate, its derivatives are evaluated for their potential anticancer activities using such cell lines. biomol.combertin-bioreagent.com

The complex interplay within the skin and tumor microenvironments is studied using co-culture models involving macrophages, keratinocytes, skin fibroblasts, and melanoma cells. mit.edunih.gov Research has shown that these cells dynamically interact, influencing tumor progression. nih.govmdpi.com For example, melanoma-secreted melanosomes can be transferred through keratinocytes or fibroblasts to macrophages, polarizing them into pro-tumor or pro-immune phenotypes. mit.edunih.gov Xanthone derivatives are evaluated in these systems for their ability to modulate cellular behavior. For instance, 1,2-dihydroxy-9H-xanthen-9-one, a related xanthone, was assessed for its anti-inflammatory properties by measuring its ability to inhibit the production of pro-inflammatory mediators like interleukin-6 (IL-6) and prostaglandin (B15479496) E2 (PGE2) in human macrophages. researchgate.netresearchgate.net Furthermore, the safety profile of xanthone derivatives intended for topical applications can be assessed for skin irritation using reconstructed human epidermis models. nih.govresearchgate.net

Table 1: Examples of Mammalian Cell Line Applications in Xanthone Research

| Cell Line/Model | Application | Research Focus |

|---|---|---|

| HCT116 | Cytotoxicity Assay | Evaluating anticancer potential, apoptosis induction, and cell cycle arrest. nih.gov |

| Human Macrophages | Anti-inflammatory Assay | Measuring inhibition of pro-inflammatory mediators (e.g., IL-6, PGE2). researchgate.net |

| Melanoma Cells | Tumor Microenvironment Studies | Investigating interactions with fibroblasts and macrophages. mdpi.com |

| Keratinocytes/Fibroblasts | Intercellular Communication | Studying the transfer of extracellular vesicles (melanosomes) to macrophages. mit.edunih.gov |

| L1210 (Mouse Leukemia) | Cytotoxicity Assay | Screening for general cytotoxic activity of novel synthetic xanthones. nih.gov |

| Reconstructed Human Epidermis | Safety/Toxicology | Assessing potential for skin irritation of topical agents. nih.govresearchgate.net |

Microbial assays are critical for determining the antimicrobial spectrum of 2,6-Dimethoxy-9H-xanthen-9-one analogues. These tests measure a compound's ability to inhibit the growth of or kill various pathogenic microorganisms.

A variety of bacterial and fungal strains are used for initial screening. For example, series of synthetic xanthone derivatives have been tested for their antifungal efficacy against dermatophytes like Trichophyton mentagrophytes and for antibacterial activity against both Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, and Gram-negative bacteria like Escherichia coli. nih.gov

A significant focus of modern antimicrobial research is overcoming the challenge of multi-drug resistant (MDR) pathogens. frontiersin.orglongdom.org The emergence of resistance to existing drugs necessitates the discovery of new agents. nih.gov Xanthone derivatives have been specifically evaluated for their potential against these challenging strains. nih.gov Research has explored their ability to act as "antimicrobial adjuvants" by inhibiting bacterial efflux pumps, which are a primary mechanism of resistance. nih.gov For instance, xanthones have been studied for their ability to reverse resistance in strains like Staphylococcus aureus 272123 and against MDR Pseudomonas aeruginosa. nih.govnih.govsciencedaily.com

Table 2: Microbial Strains Used for Evaluating Xanthone Analogues

| Organism Type | Species | Resistance Profile | Research Application |

|---|---|---|---|

| Fungus | Trichophyton mentagrophytes | Standard | Antifungal activity screening. nih.gov |

| Bacterium (Gram+) | Staphylococcus aureus | Standard & MRSA | Evaluating antibacterial efficacy and activity against resistant strains. nih.govnih.gov |

| Bacterium (Gram+) | Enterococcus faecalis | Standard | Antibacterial activity screening. nih.govnih.gov |

| Bacterium (Gram-) | Escherichia coli | Standard | Antibacterial activity screening. nih.gov |

| Bacterium (Gram-) | Pseudomonas aeruginosa | Multi-Drug Resistant | Testing efficacy against difficult-to-treat pathogens. nih.gov |

Enzymatic assays are highly specific in vitro tests designed to measure the direct inhibitory effect of a compound on a purified enzyme. This methodology is crucial for identifying the molecular target of a drug and understanding its mechanism of action.

High-throughput screening (HTS) of compound libraries against specific enzymes is a common starting point. For example, HTS has been used to identify inhibitors of ubiquitin-specific proteases (USPs), a family of enzymes involved in protein regulation, which led to the development and evaluation of analogues as selective inhibitors of USP8. nih.gov

Based on their structural properties, xanthone derivatives have been synthesized and evaluated as inhibitors for a variety of enzymes. 3,6-Dimethoxy-9H-xanthen-9-one has served as a precursor for compounds designed to have acetylcholinesterase inhibitory activity, which is relevant for neurodegenerative diseases. biomol.combertin-bioreagent.com Other xanthone analogues have been assessed for their ability to inhibit skin-degrading enzymes such as collagenase, elastase, and hyaluronidase, which is pertinent to anti-aging research. researchgate.net In the field of antimicrobials, a key target is the LpxC enzyme, which is essential for lipid A biosynthesis in Gram-negative bacteria; inhibitors of this enzyme represent a novel antibacterial strategy. nih.gov

Animal Model Studies in Pre-clinical Research

Following promising in vitro results, preclinical animal models are employed to evaluate a compound's efficacy and behavior in a complex, living system. These studies are a critical step in translating basic scientific discoveries toward potential clinical applications. nih.gov

Rodents, particularly mice, are the most common organisms used in preclinical disease models due to their genetic similarity to humans, cost-effectiveness, and rapid life cycle. nih.govnih.gov

In cancer research, xenograft models are frequently used. This involves implanting human cancer cells (like HCT116) subcutaneously into immunodeficient mice (e.g., nude or SCID mice). nih.gov The growth of the resulting tumor is then monitored over time following treatment with the test compound to determine its in vivo efficacy. nih.gov Genetically engineered mouse (GEM) models, where specific genes are altered to mimic a human disease, are also powerful tools for studying disease progression and testing therapeutics. nih.gov For infectious diseases, rodent models are used to test the effectiveness of new antimicrobial agents. For instance, a mouse model of a skin infection with a resistant strain of S. aureus can be used to evaluate the in vivo bactericidal activity of a novel compound. sciencedaily.com

The selection of an appropriate animal model is critical for generating relevant and translatable data. The primary goal is to use a model that best replicates the human disease state while considering ethical implications. nih.gov

Several factors influence model selection. For cancer xenograft studies, the choice of the cell line and the strain of immunodeficient mouse is important. nih.gov For studies involving the immune system's role in a disease, a model with a competent immune system is required, whereas immunodeficient models are necessary for the engraftment of human tumors. nih.gov

When assessing long-term effects like carcinogenicity, stringent criteria are applied, including the use of specific rat or mouse strains (e.g., F344 rats) and strict control over environmental factors. nih.gov While rodent models are invaluable, researchers acknowledge their limitations in perfectly predicting human outcomes. nih.gov Therefore, the choice of model is a careful balance of its advantages and disadvantages, with the specific scientific question guiding the decision. nih.gov

Emerging Research Applications and Future Trajectories for the 2,6 Dimethoxy 9h Xanthen 9 One Scaffold

Advancements in Drug Discovery and Development Leveraging the Xanthone (B1684191) Core

The xanthone scaffold is a cornerstone in the development of new therapeutic agents due to the wide range of biological activities its derivatives exhibit. While research directly targeting 2,6-Dimethoxy-9H-xanthen-9-one is still emerging, studies on closely related isomers and other xanthone derivatives highlight the immense potential of this structural class in drug discovery.

A key example is the isomer 3,6-Dimethoxy-9H-xanthen-9-one, which serves as a synthetic intermediate in the creation of compounds with potential anticancer and acetylcholinesterase inhibitory activities. bertin-bioreagent.com This suggests that the 2,6-dimethoxy substitution pattern could also yield compounds with valuable pharmacological properties. The core xanthone structure is a versatile framework that allows for a variety of substituents at different positions, leading to a wide array of medical applications, including antioxidant and anti-inflammatory effects. researchgate.net

Research into other substituted xanthones has revealed a diverse landscape of biological functions, providing a roadmap for the potential applications of the this compound scaffold. For instance, various aminated and chlorinated xanthone derivatives have demonstrated significant antibacterial and antifungal properties. researchgate.net The development of libraries of synthetic xanthones has led to the identification of compounds with antitumor, anti-inflammatory, and antimicrobial activities, among others. nih.gov This body of work underscores the value of the xanthone core as a starting point for generating novel drug candidates.

| Xanthone Derivative | Reported Biological/Chemical Application | Reference |

|---|---|---|

| 3,6-Dimethoxy-9H-xanthen-9-one | Synthetic intermediate for potential anticancer and acetylcholinesterase inhibitory compounds. | bertin-bioreagent.com |

| 3,4-Dimethoxy-1-methyl-9H-xanthen-9-one | Investigated for antifouling activity against marine organisms. | nih.gov |

| 3,6-Disubstituted Xanthones (aminated) | Prepared and investigated for antibacterial properties. | researchgate.net |

| 3-Hydroxy-2,4-dimethoxy-9H-xanthen-9-one | Exhibits anti-cancer, anti-inflammatory, and anti-Alzheimer properties. |

Contributions to Materials Science and Related Chemical Technologies

Beyond medicine, the unique photophysical properties of the xanthone scaffold make it a valuable component in materials science. These heterocyclic compounds are being explored for applications such as fluorescent probes, pH indicators, and photoremovable protecting groups (PPGs).

The isomer 3,6-Dimethoxy-9H-xanthen-9-one is known to be a synthetic intermediate for fluorescein (B123965) derivatives. bertin-bioreagent.com Fluorescein and its analogues are benchmark fluorescent dyes used extensively in biological imaging and diagnostics. This established link suggests that the 2,6-dimethoxy isomer could similarly act as a precursor to novel fluorescent probes, potentially with fine-tuned spectral properties.

Furthermore, the xanthone structure is related to photoremovable protecting groups (PPGs), which are light-sensitive moieties used to "cage" and release active molecules with high spatial and temporal control. wikipedia.orgnih.gov This technology is critical in fields ranging from organic synthesis to cell biology. nih.govnih.gov For example, the 9-phenylthioxanthyl (S-pixyl) group, a sulfur-containing analogue of the xanthone core, is used as a PPG in oligonucleotide synthesis. researchgate.net The development of PPGs often involves modifying the chromophore to optimize properties such as absorption wavelength, quantum yield, and aqueous solubility. nih.gov The this compound scaffold represents an unexplored chromophore that could be developed into a novel class of PPGs, offering an alternative to more common groups like nitrobenzyl or coumarin-based systems. nih.govresearchgate.net

Interdisciplinary Research Synergies

The exploration of the this compound scaffold exemplifies the power of interdisciplinary research, integrating medicinal chemistry, chemical biology, and computational chemistry.

Medicinal Chemistry: The synthesis of novel derivatives is the foundational step. Researchers in medicinal chemistry focus on developing efficient synthetic routes to this compound and its analogues. This includes methodologies like the palladium-catalyzed Buchwald-Hartwig amination to create triarylamines from a xanthone core, yielding materials with potential applications in electronics. researchgate.net The synthesis of various substituted xanthones is crucial for establishing structure-activity relationships (SAR). nih.gov

Chemical Biology: Once synthesized, these new compounds are evaluated by chemical biologists to understand their effects on biological systems. This involves screening for activities such as anticancer, antimicrobial, or enzyme inhibition. bertin-bioreagent.com For example, assessing the antifouling properties of xanthone derivatives on marine larvae is a classic chemical biology investigation. nih.gov The use of xanthone-derived PPGs to release neurotransmitters or other signaling molecules in living cells is another key area where chemical synthesis enables biological discovery. nih.gov

Computational Chemistry: Although specific computational studies on this compound are not widely reported, this discipline offers powerful predictive tools. Quantum chemical calculations can predict photophysical properties, such as absorption and emission spectra, which is vital for designing fluorescent probes and PPGs. Molecular docking simulations can predict how xanthone derivatives might bind to biological targets like enzymes or receptors, helping to prioritize which compounds to synthesize and test, thereby accelerating the drug discovery process.

The synergy between these fields creates a cycle of design, synthesis, and testing that is essential for translating a basic chemical scaffold into a functional tool or therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.